FK-330 dihydrate

Ischemia-reperfusion injury Liver transplantation Organ preservation

Researchers investigating iNOS-dependent pathology face mechanistic confounding when using substrate-competitive inhibitors that fail to distinguish catalytic blockade from dimerization biology. FK-330 dihydrate (FR260330, ASP9853) solves this through unique monomer stabilization, preventing dimerization without altering iNOS expression. - **Defined pharmacology**: IC50 10 nM (DLD-1 cells); oral NOx inhibition IC50 1.6 mg/kg - **Translatable outcomes**: 80% survival in rat liver transplant (40h cold ischemia) vs 20% control; retards cirrhosis (12-week oral protocol) - **Logistics**: Orally bioavailable dihydrate (MW 653.0), supports repeated dosing & combination regimens (NSCLC xenograft + docetaxel)

Molecular Formula C29H32ClF3N6O6
Molecular Weight 653.0 g/mol
CAS No. 682813-92-9
Cat. No. B12662910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK-330 dihydrate
CAS682813-92-9
Molecular FormulaC29H32ClF3N6O6
Molecular Weight653.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)C(CC3=CC=CC=N3)NC(=O)C=CC4=CC=C(C=C4)Cl.O.O
InChIInChI=1S/C29H28ClF3N6O4.2H2O/c30-20-7-4-19(5-8-20)6-9-25(40)38-23(15-21-3-1-2-12-34-21)28(42)35-17-27(41)39-13-10-22(11-14-39)43-26-16-24(29(31,32)33)36-18-37-26;;/h1-9,12,16,18,22-23H,10-11,13-15,17H2,(H,35,42)(H,38,40);2*1H2/b9-6+;;/t23-;;/m0../s1
InChIKeyULJYWSVDASRELY-FPINKFAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FK-330 Dihydrate (CAS 682813-92-9): A Dimerization-Targeted iNOS Inhibitor for Preclinical Ischemia-Reperfusion and Oncology Research


FK-330 dihydrate (also designated FR260330 dihydrate or ASP9853) is a rationally designed small-molecule inhibitor of inducible nitric oxide synthase (iNOS) that operates through a mechanism distinct from substrate-competitive inhibition [1]. The compound binds to the oxygenase domain of the inactive iNOS monomer, preventing dimerization—the requisite step for catalytic activity—without affecting iNOS protein expression [2]. The dihydrate form (C29H28ClF3N6O4·2H2O, MW 653.0 g/mol) [3] is orally bioavailable and has been evaluated in both transplantation-related ischemia-reperfusion injury (IRI) and oncology models .

Mechanism iNOS dimerization inhibitor; prevents monomer assembly without altering expression Distinct from substrate-competitive iNOS inhibitors
Bioavailability Orally bioavailable tool for preclinical models Supports repeated oral dosing regimens
Model Fit Ischemia-reperfusion injury and oncology research Published in transplantation and tumor models

Why FK-330 Dihydrate Cannot Be Replaced by Generic iNOS Inhibitors in Procurement Decisions


iNOS inhibitors constitute a mechanistically heterogeneous class; compounds such as 1400W and L-NIL operate via substrate-competitive inhibition, while FK-330 uniquely suppresses iNOS dimerization [1]. This mechanistic divergence translates to quantifiable differences in potency (IC50 10 nM for FK-330 in DLD-1 cells vs. 1.4 μM for L-NIL ) and oral systemic activity (in vivo NOx inhibition IC50 1.6 mg/kg for FK-330 ), whereas non-dimerization inhibitors may exhibit distinct pharmacokinetic and selectivity profiles [2]. Simply substituting one iNOS inhibitor for another without accounting for these documented differences risks experimental irreproducibility and compromised model outcomes.

FK-330 dihydrate
Inhibits iNOS dimerization; oral activity demonstrated in transplantation models.
Mechanism-specific tool compound
Generic iNOS inhibitor (e.g., 1400W, L-NIL)
Substrate-competitive inhibition; distinct potency and oral bioavailability profiles.
Mechanism shift may alter model outcomes
Dimerization-targeted efficacy
Published improvement in graft survival under stringent cold ischemia.
Direct head-to-head comparison available
Alternative iNOS inhibitors
Comparable organ preservation endpoints not consistently reported; class-level extrapolation unsupported.
Endpoint context may not transfer

Quantitative Differentiation Evidence for FK-330 Dihydrate: Comparative Potency, Efficacy, and Mechanistic Selectivity


Liver Transplantation Survival: FK-330 Increases 40-Hour Cold Ischemia Graft Survival from 20% to 80%

In a stringent rat orthotopic liver transplantation (OLT) model employing 40-hour cold ischemia, FK-330 treatment produced a statistically significant increase in recipient survival compared to vehicle controls. This is the most clinically relevant preclinical benchmark for donor organ preservation efficacy [1].

Graft survival
Head-to-head
80% vs 20% survival
FK-330: 80% Vehicle: 20%
Reported graft survival endpoint context
Rat OLT with 40-h cold ischemia; oral dosing
Ischemia-reperfusion injury Liver transplantation Organ preservation

iNOS Dimerization Inhibition Potency: FK-330 Exhibits IC50 of 10 nM in DLD-1 Cells vs. L-NIL IC50 of 0.4-3.3 μM

FK-330 achieves potent inhibition of iNOS activity through a dimerization-prevention mechanism, with an IC50 of 10 nM for NO release in DLD-1 human colon cancer cells [1]. In contrast, the substrate-competitive iNOS inhibitor L-NIL displays an IC50 range of 0.4-3.3 μM against iNOS , representing a ~40- to 330-fold potency difference. Note: This is a cross-study comparison; no single study directly measured both compounds under identical conditions.

iNOS inhibition IC50
Cross-study
10 nM
FK-330: 10 nM L-NIL: 0.4–3.3 μM
Supports potency endpoint review
DLD-1 cell assay; cross-study comparison only
iNOS dimerization Nitric oxide inhibition Cell-based assay

In Vivo Systemic NOx Reduction: FK-330 Achieves IC50 of 1.6 mg/kg (Oral) in LPS-Challenged Rats

Oral administration of FK-330 to rats challenged with lipopolysaccharide (LPS) produced dose-dependent reduction in plasma NOx (nitrite/nitrate) levels with an IC50 of 1.6 mg/kg, without affecting mean arterial blood pressure . This demonstrates systemic target engagement via oral dosing. By comparison, 1400W, a tight-binding iNOS inhibitor, requires parenteral administration for in vivo efficacy studies [1]. Note: This comparison reflects route-of-administration constraints rather than direct potency equivalence.

In vivo NOx IC50
Cross-study
1.6 mg/kg (oral)
Route: Oral effective 1400W: parenteral use
Supports oral exposure-response interpretation
LPS-challenged rat; 1400W lacks oral IC50 data
In vivo pharmacology Oral bioavailability Systemic NOx reduction

Validated Application Scenarios for FK-330 Dihydrate in Preclinical Research


Organ Transplantation Ischemia-Reperfusion Injury (IRI) Models Requiring Oral Dosing

Researchers employing rat liver transplantation models with extended cold ischemia periods (e.g., 40-hour preservation) should consider FK-330 based on the published 80% survival outcome (vs. 20% control) [1]. The compound's oral bioavailability supports repeated pre- and post-transplant dosing, a logistical advantage over parenteral-only iNOS inhibitors.

Chronic Inflammatory or Fibrotic Disease Models Requiring Sustained iNOS Suppression

For studies involving hepatic fibrosis or cirrhosis progression, FK-330's oral activity enables long-term administration protocols. Supporting evidence includes demonstrated retardation of cirrhosis development in rat models following 12 weeks of oral FK-330 treatment [2].

Oncology Combination Studies Targeting iNOS-Mediated Tumor Microenvironment Modulation

Investigators evaluating iNOS inhibition as an adjunct to standard chemotherapy may select FK-330 based on reported enhanced tumor growth inhibition in non-small cell lung cancer (NSCLC) xenografts when combined with docetaxel versus docetaxel alone . The oral dosing route facilitates combination regimen design.

Mechanistic Studies of iNOS Dimerization vs. Substrate Competition

Laboratories requiring a tool compound that specifically interrogates iNOS dimerization—as opposed to catalytic site blockade—should utilize FK-330. Western blot with gel filtration chromatography confirms that FK-330 prevents iNOS dimer formation without altering iNOS protein expression levels [3], enabling clean dissection of dimerization-dependent biology.

Application
Selection Property
Validation Focus
Transplantation IRI models (oral dosing)
Dimerization-targeted iNOS inhibition
Graft survival endpoint context
Chronic fibrosis/inflammation models
Sustained oral iNOS suppression
Fibrosis progression endpoint review
Tumor microenvironment modulation
iNOS-mediated pathway inhibition
Combination therapy endpoint context
iNOS dimerization mechanism studies
Clean dimerization probe without expression change
Dimerization-dependent signaling dissection

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